4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one
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Overview
Description
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one typically involves the reaction of 4-bromoacetophenone with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a Heck coupling reaction with an appropriate alkene to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenone moiety to a single bond, yielding a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and phenyl moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is unique due to its specific arrangement of the pyrazole, phenyl, and butenone moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
The compound 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of appropriate hydrazones with chalcones. The synthesis often results in high yields and purity, allowing for comprehensive biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. A study reported that related pyrazole compounds exhibited IC50 values ranging from 193.93 µg/mL to 274.60 µg/mL against different human cancer cell lines (A549, HT-29) .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
7f | A549 | 193.93 |
7a | A549 | 208.58 |
7b | A549 | 238.14 |
7c | A549 | 274.60 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, several synthesized pyrazoles exhibited minimum inhibitory concentrations (MICs) that indicate potent antimicrobial effects .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism often involves the suppression of pro-inflammatory cytokines and enzymes .
Case Studies
- Anticancer Study : In a recent investigation, a series of pyrazole derivatives were tested for their cytotoxic effects on human cancer cells. The study found that This compound analogs significantly reduced cell viability in treated groups compared to controls .
- Antimicrobial Study : Another study focused on the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives had MIC values as low as 32 µg/mL .
The biological activities of This compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and tumor growth .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(E)-4-(4-pyrazol-1-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H12N2O/c1-11(16)3-4-12-5-7-13(8-6-12)15-10-2-9-14-15/h2-10H,1H3/b4-3+ |
InChI Key |
LDWBNDRITOGIHL-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)N2C=CC=N2 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
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